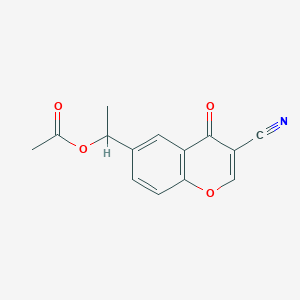
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is a chemical compound that belongs to the class of cyanochromones It is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate can be achieved through several methods. One common approach involves the reaction of 3-cyanochromone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate involves its interaction with specific molecular targets. The cyano group and the benzopyran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanochromone: Similar in structure but lacks the acetate group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of the cyano and acetate groups.
2-Amino-3-cyano-4H-1-benzopyran: Contains an amino group in place of the acetate group.
Uniqueness
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61776-41-8 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-(3-cyano-4-oxochromen-6-yl)ethyl acetate |
InChI |
InChI=1S/C14H11NO4/c1-8(19-9(2)16)10-3-4-13-12(5-10)14(17)11(6-15)7-18-13/h3-5,7-8H,1-2H3 |
InChI-Schlüssel |
ODVWQMAIPMRLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














